molecular formula C16H15NO4 B8816384 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid

3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid

Cat. No.: B8816384
M. Wt: 285.29 g/mol
InChI Key: HYJVYOWKYPNSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid: is a chiral compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 28529 g/molThe presence of this chiral side chain is essential for the biological activity of taxol, making it a significant compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and serine.

    Formation of Benzoyl Derivative: Benzaldehyde is reacted with serine to form the benzoyl derivative.

    Chiral Resolution: The resulting compound undergoes chiral resolution to obtain the desired enantiomer.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of natural products.

    Medicine: It is a key intermediate in the synthesis of paclitaxel, an important anticancer drug.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid is primarily related to its role in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. The chiral side chain of this compound is crucial for the binding of paclitaxel to tubulin, the protein that makes up microtubules .

Comparison with Similar Compounds

    n-Benzoyl-3-phenylisoserinol: A reduced form of 3-Benzoylamino-2-hydroxy-3-phenyl-propionic acid.

    n-Benzoyl-3-phenylisoketone: An oxidized form of this compound.

    This compound derivatives: Various substituted derivatives with different functional groups.

Uniqueness: this compound is unique due to its specific chiral configuration, which is essential for the biological activity of paclitaxel. Its ability to serve as a key intermediate in the synthesis of an important anticancer drug highlights its significance in medicinal chemistry .

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-benzamido-2-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)

InChI Key

HYJVYOWKYPNSTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

reacting said 3-phenyl-isoserine derivative with said benzoyl chloride in sodium bicarbonate to form N-benzoyl-3-phenyl-isoserine.
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